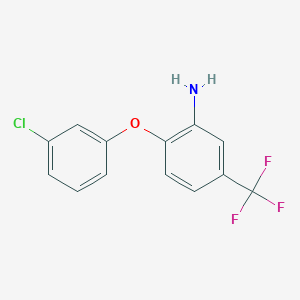

2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline

Overview

Description

2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline, also known as CTFMA, is an aromatic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 74°C and a boiling point of 216°C. CTFMA is a versatile compound with a wide range of applications in the scientific field, such as in organic synthesis, biochemistry, and drug development. Its unique structure and properties make it a valuable tool in the laboratory.

Scientific Research Applications

Environmental Impact and By-Products of Chlorophenoxy Compounds

Chlorophenols in Waste Incineration : Chlorophenols, including compounds related to "2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline," are identified as major precursors of dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). The study reviews concentrations of chlorophenols and their correlation with dioxin formations, highlighting their environmental impact through air pollution control devices in MSWI (Peng et al., 2016).

Synthesis and Structural Properties of Chloroanilines : Research on the reaction of chloral with substituted anilines, leading to the formation of chloroaniline derivatives, provides insights into the synthesis pathways and potential applications of these compounds in various chemical contexts (Issac & Tierney, 1996).

Antimicrobial Properties and Environmental Persistence : The occurrence, toxicity, and environmental degradation of triclosan, a chlorophenoxy phenol, were reviewed, highlighting the persistent nature and potential toxicological implications of such compounds in the environment (Bedoux et al., 2012).

Chlorophenols' Impact on Aquatic Environment : An extensive review of chlorophenols' effects on the aquatic environment underscores their moderate to considerable toxicity to mammalian and aquatic life, emphasizing the importance of understanding the environmental consequences of these compounds (Krijgsheld & Gen, 1986).

Biological Activities of Aniline Derivatives : A review focusing on 2-(azolyl)anilines from 1942 to 2016 illustrates their efficacy as nucleophiles in cyclocondensation reactions and discusses their biological activities, suggesting potential pharmacological applications (Antypenko et al., 2017).

Mechanism of Action

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is often involved in the trifluoromethylation of carbon-centered radical intermediates .

Mode of Action

It is known that the trifluoromethyl group can participate in various chemical reactions, including the trifluoromethylation of secondary amines .

Biochemical Pathways

The compound’s trifluoromethyl group is known to interact with carbon-centered radical intermediates, which could potentially influence various biochemical pathways .

Result of Action

The compound’s trifluoromethyl group is known to participate in various chemical reactions, which could potentially result in various molecular and cellular effects .

properties

IUPAC Name |

2-(3-chlorophenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-9-2-1-3-10(7-9)19-12-5-4-8(6-11(12)18)13(15,16)17/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXIEBNQNJUWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

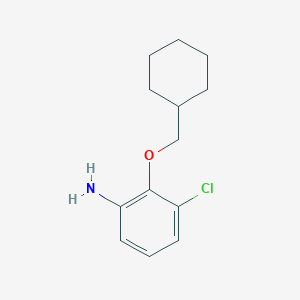

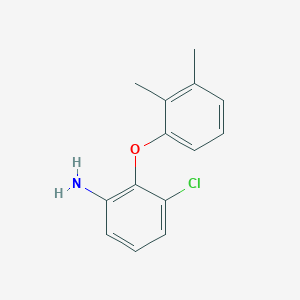

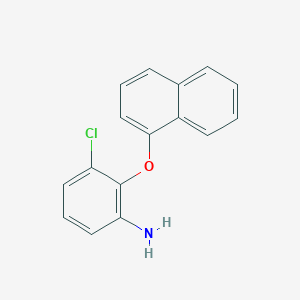

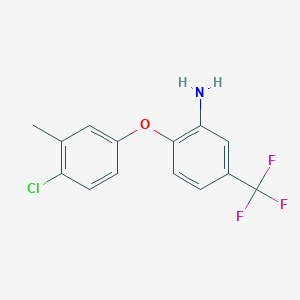

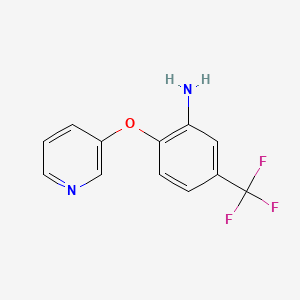

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

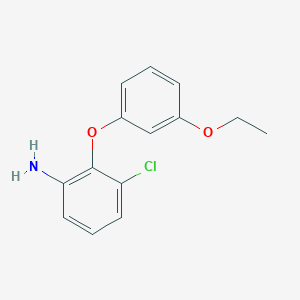

![N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3173059.png)

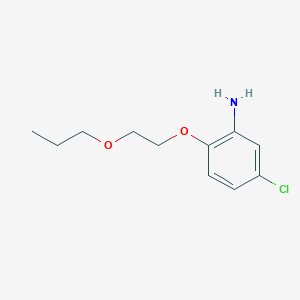

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173062.png)

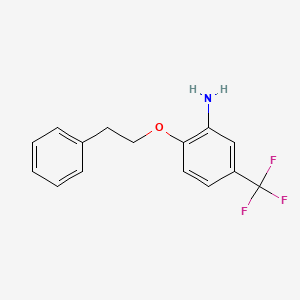

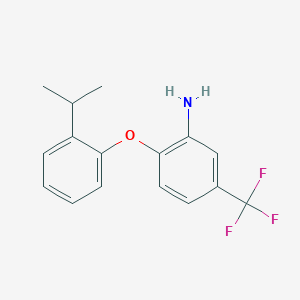

![2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3173134.png)

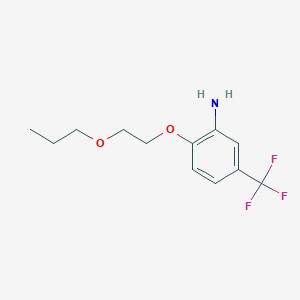

![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173148.png)